![molecular formula C17H14N4O4S B2697202 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide CAS No. 1428366-24-8](/img/structure/B2697202.png)
1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-9-carboxylate” has a molecular formula of C15H11NO4 . It’s a derivative of dibenzo[b,f][1,4]oxazepine .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, a related compound, “11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives”, has been synthesized and used as dopamine D2 receptor antagonists .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-9-carboxylate” have been analyzed . It has a density of 1.3±0.1 g/cm3, a boiling point of 362.2±41.0 °C at 760 mmHg, and a molar refractivity of 70.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Agents
Sulfonamides like 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-imidazole-4-sulfonamide have been utilized in the development of effective antimicrobial and antiproliferative agents. A study by Abd El-Gilil (2019) discusses the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, highlighting their significant cytotoxic activity against human cell lines and antimicrobial properties.
Antioxidant Activity
Research conducted by Padmaja et al. (2014) demonstrates the potential of sulfonamide-linked compounds in exhibiting antioxidant activity. Their study synthesized a new class of sulfone/sulfonamide-linked compounds and found that methyl-substituted bis(oxadiazoles) showed significant antioxidant potential.
Antibacterial Activity in Agriculture
The antibacterial activity of sulfone derivatives, including structures similar to this compound, is also noteworthy. Shi et al. (2015) discuss how these derivatives exhibit good antibacterial activities against rice bacterial leaf blight, offering a potential application in the agricultural sector.
Synthesis of Functionalized Oxazepines
The synthesis of functionalized oxazepines, which is related to the chemical structure of interest, is another area of research. Shi, Yu, and Li (2015) describe the conversion of 1-sulfonyl-1,2,3-triazoles into α-imino carbenes to produce 2,5-epoxybenzo[f][1,4]oxazepines, indicating the relevance of such chemical structures in synthesizing novel compounds.
Inhibitors in Drug Development
Sulfonamides, including compounds with similar structures, have been used as inhibitors in drug development. Jagannath and Krishnamurthy (2021) detail the design and synthesis of sulfonamide derivatives for anti-tubercular activities, suggesting their potential in treating bacterial infections such as tuberculosis.
Enzyme Inhibitory Potential
Compounds containing a sulfonamido moiety, akin to the chemical structure , have been studied for their enzyme inhibitory potential. Abbasi et al. (2019) synthesized new sulfonamides and tested their activity against enzymes like α-glucosidase and acetylcholinesterase, demonstrating the broad applicability of such compounds in biochemical research.
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-21-9-16(18-10-21)26(23,24)20-11-6-7-14-12(8-11)17(22)19-13-4-2-3-5-15(13)25-14/h2-10,20H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPELEHIJMMBPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2697120.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2697121.png)
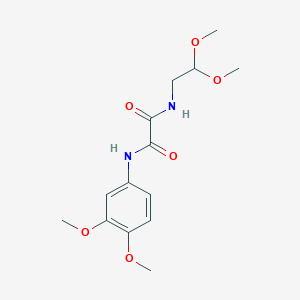
![N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2697125.png)
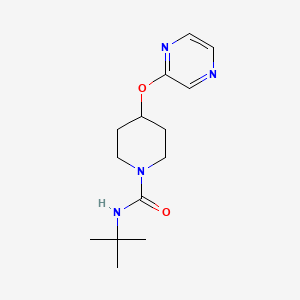
![9-(4-fluorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2697127.png)

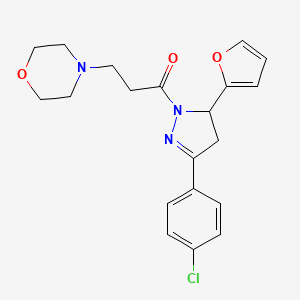
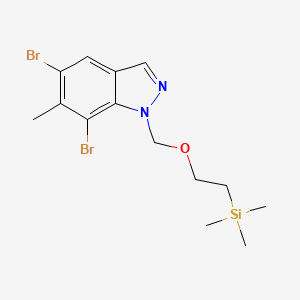

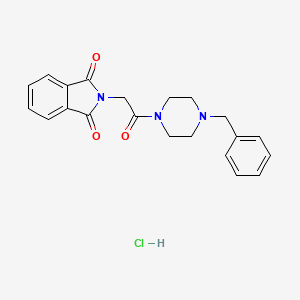
![6-Bromo-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B2697139.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2697142.png)